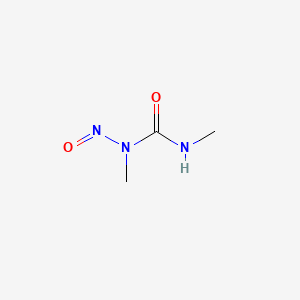

1,3-dimethyl-3-nitrosourea

Übersicht

Beschreibung

Es wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Neoplasmen sowie hämatologischen und lymphatischen Erkrankungen .

Herstellungsmethoden

Dimethynur kann durch Nitrosylierung von symmetrischem Dimethylharnstoff mit Natriumnitrit in Gegenwart von Schwefelsäure synthetisiert werden . Diese Methode umfasst die folgenden Schritte:

Reaktanten: Symmetrischer Dimethylharnstoff und Natriumnitrit.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart von Schwefelsäure durchgeführt.

Verfahren: Der symmetrische Dimethylharnstoff wird unter sauren Bedingungen mit Natriumnitrit behandelt, um Dimethynur zu erhalten.

Vorbereitungsmethoden

Dimethynur can be synthesized by the nitrosation of symmetrical dimethylurea with sodium nitrite in the presence of sulfuric acid . This method involves the following steps:

Reactants: Symmetrical dimethylurea and sodium nitrite.

Reaction Conditions: The reaction is carried out in the presence of sulfuric acid.

Procedure: The symmetrical dimethylurea is treated with sodium nitrite under acidic conditions to yield dimethynur.

Analyse Chemischer Reaktionen

Hydrolysis Mechanisms and Kinetics

DMNU undergoes hydrolysis under basic conditions, with distinct pathways depending on pH and nucleophilic agents :

Alkaline Hydrolysis

-

Primary Pathway : Deprotonation at the acidic hydrogen (N–H) forms an anion, followed by rate-limiting decomposition.

-

Rate Law : First-order dependence on hydroxide ion concentration.

Comparison with TMNU (1,3,3-trimethyl-1-nitrosourea):

| Property | DMNU | TMNU |

|---|---|---|

| Acidic Hydrogen | Present (N–H) | Absent |

| Hydrolysis Mechanism | Base-induced deprotonation | Nucleophilic carbonyl attack |

| Rate Control Step | Anion decomposition | Direct nucleophilic addition |

Alkylation Reactions in Therapeutic Contexts

As a potent alkylating agent, DMNU reacts with nucleophilic sites in DNA (e.g., guanine N7), forming covalent adducts that disrupt replication.

Key Alkylation Targets:

-

DNA Bases : Guanine > Adenine > Cytosine

-

Proteins : Sulfhydryl groups in cysteine residues

Reactivity Factors:

-

Electrophilic Nitroso Group : Facilitates attack by electron-rich biomolecules.

-

pH Dependency : Enhanced reactivity in slightly acidic environments (e.g., tumor microenvironments).

Stability and Decomposition Pathways

DMNU exhibits thermal and hydrolytic instability, decomposing into methyl diazonium and cyanate ions under physiological conditions:

| Decomposition Factor | Effect |

|---|---|

| Temperature (>25°C) | Accelerates degradation |

| Aqueous Solutions | Rapid hydrolysis (t₁/₂ < 2 hours at pH 7) |

| Light Exposure | Photodecomposition |

Research Findings and Comparative Analysis

-

Hydrolysis Kinetics : DMNU’s hydrolysis rate is 3–5 times faster than TMNU in alkaline media due to its deprotonation pathway .

-

Therapeutic Cross-Reactivity : Unlike chlorinated nitrosoureas (e.g., CCNU), DMNU shows minimal carbamoylation activity, reducing secondary toxicity.

-

Synthetic Utility : Used to prepare nitrosoamido derivatives in heterocyclic systems (e.g., benzothiazines) .

These properties underscore DMNU’s dual role as a biochemical tool and a model compound for studying nitrosourea reactivity.

Wissenschaftliche Forschungsanwendungen

Cancer Research

- Tumor Induction Studies : DMNU has been extensively used in animal studies to induce tumors. For instance, studies have shown that the application of DMNU leads to a high frequency of carcinomas in the forestomach of rats, indicating its strong carcinogenic potential when administered via specific routes .

- Mechanistic Studies : Research has demonstrated that DMNU can inhibit the migration and invasion of malignant glioma cells by targeting stathmin expression. This inhibition is crucial for understanding tumor metastasis and developing therapeutic strategies .

- Combination Therapies : DMNU has been investigated in combination with other chemotherapeutic agents to enhance the efficacy against solid tumors. Clinical trials have reported improved outcomes when DMNU is part of a multi-drug regimen for gastrointestinal adenocarcinomas .

Toxicological Studies

- Genotoxicity Assessment : The genotoxic effects of DMNU have been evaluated using various assays, including sister chromatid exchange tests in mammalian cells. These studies are essential for assessing the potential risks associated with exposure to nitrosoureas .

- Reproductive Toxicology : Investigations into the reproductive effects of DMNU have indicated that it does not adversely affect reproductive performance or fertility in animal models, although it exhibits significant toxicity at higher doses .

Summary of Key Findings

Case Study: Tumor Induction in Rats

A study conducted on rats demonstrated that repeated oral administration of DMNU resulted in a 100% incidence of forestomach carcinomas when applied at specific dosages over set intervals. This case highlights the effectiveness of DMNU as a model for studying carcinogenesis and evaluating potential cancer therapies .

Case Study: Mechanistic Insights into Glioma

Research published in Cancer Research illustrated how decreased stathmin expression due to DMNU treatment led to reduced motility and invasion capabilities in glioma cells, providing insights into potential therapeutic targets for malignant brain tumors .

Wirkmechanismus

The mechanism of action of dimethynur involves its interaction with cellular components, particularly DNA. It acts as an alkylating agent, forming covalent bonds with DNA and leading to the formation of cross-links. This results in the disruption of DNA replication and transcription, ultimately leading to cell death. The molecular targets of dimethynur include guanine and adenine bases in DNA, and the pathways involved include the induction of apoptosis and inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Dimethynur gehört zu einer Klasse von Verbindungen, die als Nitrosoureas bekannt sind und durch ihre Nitroso- und Harnstoff-Funktionelle Gruppen gekennzeichnet sind. Ähnliche Verbindungen umfassen:

Carmustin (BCNU): Ein weiteres Nitrosourea, das als antineoplastisches Mittel verwendet wird.

Lomustin (CCNU): Ein Nitrosourea mit ähnlichen Anwendungen in der Krebsbehandlung.

Streptozocin: Ein Nitrosourea, das hauptsächlich bei der Behandlung von Bauchspeicheldrüsenkrebs eingesetzt wird.

Im Vergleich zu diesen Verbindungen besitzt Dimethynur einzigartige Eigenschaften, wie z. B. seine spezifische molekulare Struktur und Reaktivität, die es für bestimmte Anwendungen geeignet machen. Seine Einzigartigkeit liegt in seiner spezifischen Wechselwirkung mit DNA und seinen potenziellen therapeutischen Anwendungen bei der Behandlung von Leukämie .

Biologische Aktivität

1,3-Dimethyl-3-nitrosourea (DMNU) is a nitrosourea compound recognized for its significant biological activity, particularly in the context of mutagenesis and carcinogenesis. This article provides an overview of its biological effects, including mutagenic properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₇N₃O₂

- Molecular Weight : 117.11 g/mol

- CAS Number : 13256-32-1

This compound acts primarily as an alkylating agent , which means it can transfer alkyl groups to nucleobases in DNA. This process leads to various forms of DNA damage, including the formation of O^6-methylguanine, which mispairs during DNA replication, leading to mutations. The compound's ability to induce mutations has been well-documented in various studies.

Key Mechanisms:

- Alkylation of DNA : DMNU modifies DNA bases (notably guanine) resulting in mispairing and mutations.

- Induction of Apoptosis : The DNA damage caused by DMNU can trigger cellular apoptosis pathways.

Mutagenicity and Carcinogenicity

The mutagenic potential of DMNU has been extensively studied. It has been shown to induce tumors in various animal models. For instance, studies have demonstrated that DMNU can lead to a wide range of tumors, particularly when administered at high doses.

Case Studies

-

Tumor Induction in Rodents :

- In a study involving male Sprague-Dawley rats, administration of DMNU resulted in the development of tumors in multiple organs, including the liver and kidneys. The incidence and types of tumors varied significantly with dosage levels.

- A single high dose (e.g., 90 mg/kg) was associated with a higher incidence of mammary and neurogenic tumors compared to lower doses .

- Genotoxic Effects :

Toxicological Profile

The toxicological effects of DMNU have been characterized through various studies:

Research Findings

Research has highlighted the importance of DNA repair mechanisms in modulating the effects of DMNU. For example, mice deficient in O^6-methylguanine-DNA methyltransferase (MGMT) showed increased susceptibility to the mutagenic effects of DMNU compared to wild-type mice. This suggests that the presence or absence of specific DNA repair pathways can significantly influence the biological impact of alkylating agents like DMNU .

Eigenschaften

IUPAC Name |

1,3-dimethyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-4-3(7)6(2)5-8/h1-2H3,(H,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHNSQLZKUIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074501 | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-32-1 | |

| Record name | N,N′-Dimethyl-N′-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosodimethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYNUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT22X8U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.